molecular formula C10H9NO5 B1585217 Ethyl 4-nitrophenylglyoxylate CAS No. 70091-75-7

Ethyl 4-nitrophenylglyoxylate

Cat. No.: B1585217
CAS No.: 70091-75-7
M. Wt: 223.18 g/mol
InChI Key: ZFCXKZCKJZFZGR-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenylglyoxylate (CAS: 70091-75-7) is an organic compound with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol. It features a nitro group (-NO₂) at the para position of the phenyl ring, contributing to its electron-withdrawing properties. Key physical properties include a boiling point of 364.2°C, a flash point of 171°C, and a density of 1.318 g/cm³ . The compound is commercially available from suppliers such as Thermo Scientific Chemicals (priced at 62.91 €/1g and 234.17 €/5g), Alfa Aesar, and Shanghai PI Chemical Co., with purity levels typically ≥98% .

Its primary application lies in asymmetric reduction reactions, where it serves as a substrate for studying chiral NADH models. However, its performance in such reactions is notably poor compared to structurally similar compounds, as discussed below.

Preparation Methods

Ethyl 4-nitrophenylglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-nitrophenylglyoxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as anticonvulsants and in the development of other therapeutic agents.

Case Study: Anticonvulsant Activity

A study demonstrated that the synthesis of anticonvulsant succinimide derivatives from this compound resulted in compounds with enhanced efficacy compared to traditional agents. The research utilized reversed-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to correlate retention data with drug-likeness properties, indicating a promising pathway for new drug development .

Organic Synthesis

This compound is utilized as a reagent in various organic reactions, including:

  • Asymmetric Synthesis : It acts as a substrate for asymmetric reduction reactions, leading to the formation of chiral compounds useful in pharmaceuticals.
  • Michael Addition Reactions : The compound is involved in Michael addition reactions, which are fundamental in building complex molecular architectures.

Example Reaction

In one documented reaction, this compound was subjected to heating in n-butanol with triethylamine, leading to the formation of more complex organic structures. This method highlights its utility as a versatile building block in synthetic organic chemistry .

Material Science

In material science, this compound has been explored for its potential applications in coatings and polymers due to its chemical stability and reactivity.

Application in Coatings

The compound has been investigated for use in film coatings, where its properties can enhance the performance of coatings used in pharmaceuticals and consumer products .

Biochemical Applications

This compound is also relevant in biochemistry, particularly for cell culture and transfection processes. Its derivatives can be used as substrates or inhibitors in enzymatic reactions.

Bioprocessing

Research indicates that this compound can aid in developing bioprocessing techniques, enhancing the efficiency of cell culture systems used for producing biopharmaceuticals .

Comparison with Similar Compounds

Ethyl 4-nitrophenylglyoxylate belongs to a class of glyoxylate esters with varying substituents on the phenyl ring. Its reactivity and enantioselectivity in asymmetric reductions have been compared to compounds such as:

  • Ethyl benzoylformate (8)
  • Ethyl 4-dimethylaminobenzoylformate (9)
  • Ethyl thiophene-2-glyoxylate (10)
  • Ethyl mesitylglyoxylate (11)
  • Ethyl 4-cyanobenzoylformate

Key Findings from Research:

Reactivity and Enantioselectivity: this compound exhibits low reactivity in asymmetric reductions catalyzed by petal-type chiral NADH models, yielding only trace products with <50% enantiomeric excess (ee) . This contrasts sharply with compounds like ethyl benzoylformate (8) and ethyl 4-dimethylaminobenzoylformate (9), which achieve good to excellent ee values (e.g., >80% ee for compound 9) under identical conditions . The poor performance of this compound is attributed to the electron-withdrawing nitro group, which destabilizes the transition state in the reduction mechanism. In contrast, electron-donating groups (e.g., -NMe₂ in compound 9) enhance enantioselectivity by facilitating substrate-catalyst interactions .

Role of Magnesium Ion Complexation :

  • The C2-symmetrical NADH model used in these reactions requires magnesium ions for catalytic efficiency. This compound fails to form stable complexes with magnesium, leading to reduced catalytic activity . Compounds like ethyl thiophene-2-glyoxylate (10), which possess heteroatoms capable of coordinating magnesium, show superior performance .

Structural and Electronic Effects: Ethyl 4-cyanobenzoylformate (another electron-withdrawing substituent) similarly underperforms, corroborating the hypothesis that electron-deficient aromatic rings hinder reactivity in this reaction system .

Table 1: Comparative Performance in Asymmetric Reductions

Compound Substituent Reactivity (Yield) Enantioselectivity (ee) Key Feature
This compound -NO₂ (para) Trace <50% Electron-withdrawing, no Mg²⁺ binding
Ethyl benzoylformate (8) -H High >80% Neutral substituent
Ethyl 4-dimethylaminobenzoylformate (9) -NMe₂ (para) High >90% Electron-donating, enhances ee
Ethyl thiophene-2-glyoxylate (10) Thiophene Moderate >75% Heteroatom enables Mg²⁺ binding
Ethyl 4-cyanobenzoylformate -CN (para) Trace <50% Electron-withdrawing

Commercial and Industrial Relevance

This compound is primarily used in academic research due to its niche role in probing asymmetric reaction mechanisms.

Biological Activity

Ethyl 4-nitrophenylglyoxylate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including its cytotoxic effects, reactivity in biological systems, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a glyoxylate moiety, which contribute to its chemical reactivity. The compound's structure can be represented as follows:

C9H9NO5\text{C}_9\text{H}_9\text{N}\text{O}_5

This structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating antiproliferative activity, it was found that this compound demonstrated superior cytotoxicity in epithelial-origin tumor cell lines. The results indicated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. This interaction can lead to apoptosis in cancer cells. The compound's reactivity is enhanced by the presence of the nitro group, which can undergo reduction in biological systems, generating reactive nitrogen species (RNS) that contribute to its cytotoxic effects .

Case Studies

  • Antiproliferative Effects : A study conducted on various tumor cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM, indicating a potent inhibitory effect on cell growth. The study highlighted the compound's selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Reactive Species Formation : In another investigation, the compound was analyzed for its ability to generate reactive oxygen species (ROS) in cellular environments. The results demonstrated that treatment with this compound led to increased levels of ROS, correlating with enhanced apoptotic activity in treated cells .

Data Table: Biological Activity Summary

Activity Effect Cell Lines Tested IC50 (µM)
CytotoxicityInhibitoryEpithelial tumor cells10 - 30
Reactive Species GenerationIncreased ROS levelsVarious cancer cell linesN/A

Research Findings

  • Anticancer Potential : this compound has shown promise as an anticancer agent due to its cytotoxic properties and ability to induce apoptosis through oxidative stress mechanisms.
  • Asymmetric Reduction Studies : The compound has also been studied as a substrate in asymmetric reduction reactions. However, it demonstrated poor enantioselectivity and low yields when tested with chiral NADH models . This indicates that while it has potential as a reactive substrate, further optimization may be necessary for practical applications.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Ethyl 4-nitrophenylglyoxylate, and how do they influence experimental handling?

this compound (CAS 70091-75-7) has a molecular formula of C₁₀H₉NO₅, a density of 1.318 g/cm³, and a melting point of 40–42°C. Its boiling point is 152–157°C at 0.5 mm Hg. These properties necessitate storage in cool, dry conditions (0–6°C) to prevent decomposition. Handling requires amber glass containers to avoid photodegradation, and experiments should be conducted in fume hoods due to potential volatility at elevated temperatures . Glove compatibility must be verified using manufacturer guidelines (e.g., Ansell Chemical Resistance Guide) to ensure protection against organic solvents used in its synthesis .

Q. What synthetic methodologies are employed to prepare this compound, and what mechanistic steps are involved?

A common route involves the condensation of 4-nitrobenzaldehyde with ethyl glyoxylate under acidic or basic catalysis. Mechanistically, this proceeds via nucleophilic addition of the aldehyde to the glyoxylate carbonyl, followed by dehydration to form the α-ketoester. Reaction optimization includes controlling temperature (20–25°C) to minimize side reactions like hydrolysis. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product in >95% purity. Yield improvements focus on stoichiometric ratios (1:1.2 aldehyde:glyoxylate) and anhydrous conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 2³ factorial design can systematically evaluate variables such as catalyst concentration (e.g., p-toluenesulfonic acid), reaction temperature, and solvent polarity. For example, a study on analogous glyoxylate derivatives identified catalyst loading (0.5–1.5 mol%) and solvent (toluene vs. THF) as critical factors affecting yield. Response surface methodology (RSM) can model interactions between parameters, enabling prediction of optimal conditions (e.g., 1.0 mol% catalyst, 25°C, toluene) with <5% error . Post-synthesis, ANOVA validates the significance of each factor, ensuring reproducibility.

Q. What advanced analytical techniques are essential for characterizing this compound and its intermediates?

  • XRD and DSC : X-ray diffraction (XRD) confirms crystallinity, while differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., melting endotherms at 40–42°C).
  • NMR and FTIR : ¹H/¹³C NMR (CDCl₃) identifies α-ketoester protons (δ 4.3–4.5 ppm for ethyl group, δ 8.2–8.4 ppm for aromatic protons). FTIR verifies carbonyl stretches (C=O at ~1720 cm⁻¹).
  • HPLC-MS : High-performance liquid chromatography with mass spectrometry monitors reaction progress and quantifies impurities (e.g., unreacted 4-nitrobenzaldehyde) .

Q. How should researchers address contradictions in kinetic data during hydrolysis studies of this compound?

Discrepancies in rate constants may arise from solvent effects (e.g., protic vs. aprotic) or pH-dependent degradation. To resolve this:

  • Perform control experiments in buffered solutions (pH 2–12) to isolate hydrolysis pathways.
  • Use Arrhenius plots to compare activation energies under varying conditions.
  • Apply statistical tools (e.g., Student’s t-test) to assess significance of deviations. For example, a study found pseudo-first-order kinetics in acidic media (k = 0.023 min⁻¹) but second-order behavior in basic conditions due to nucleophilic attack by OH⁻ .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • EC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves to viability data.
  • Error Analysis : Report 95% confidence intervals and use Cochran’s Q test to evaluate heterogeneity across replicates.
  • Benchmarking : Compare results to structurally similar compounds (e.g., ethyl 4-bromophenylglyoxylate) to identify structure-activity relationships .

Q. Safety and Compliance in Academic Research

Q. What safety protocols are critical when handling this compound in academic labs?

  • PPE : Nitrile gloves (tested via ASTM D6978), lab coats, and safety goggles.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Collect in halogenated solvent waste containers, adhering to EPA guidelines .

Q. Tables for Key Data

Property Value Method Reference
Melting Point40–42°CDSC
Boiling Point152–157°C (0.5 mm Hg)Vacuum Distillation
Optimal Reaction Yield>95%Column Chromatography
Hydrolysis Rate (pH 7)0.015 min⁻¹UV-Vis Spectroscopy

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCXKZCKJZFZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334933
Record name Ethyl 4-nitrophenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70091-75-7
Record name Ethyl 4-nitrophenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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